molecular formula C12H20O3 B8408575 4-Hexenoic acid, 2-acetyl-2,5-dimethyl-, ethyl ester

4-Hexenoic acid, 2-acetyl-2,5-dimethyl-, ethyl ester

Cat. No. B8408575
M. Wt: 212.28 g/mol
InChI Key: BBYWPJLLYFMKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hexenoic acid, 2-acetyl-2,5-dimethyl-, ethyl ester is a useful research compound. Its molecular formula is C12H20O3 and its molecular weight is 212.28 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 2-acetyl-2,5-dimethylhex-4-enoate

InChI

InChI=1S/C12H20O3/c1-6-15-11(14)12(5,10(4)13)8-7-9(2)3/h7H,6,8H2,1-5H3

InChI Key

BBYWPJLLYFMKRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(CC=C(C)C)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-methyl-3-oxo-butyric acid ethyl ester (3.0 g, 0.0208 mol) in anhydrous N,N-dimethylformamide (80 mL) was cooled to 0° C. and treated with a 60% oil dispersion of sodium hydride (1.0 g, 0.0416 mol). The cooling bath was removed and the reaction mixture was stirred for 10 min. 4-Bromo-2-methyl-2-butene (3.73 g, 0.025 mol) was added and the reaction mixture was stirred for 16 h. The reaction mixture was poured into a mixture of ice and 4.0 M aqueous ammonium chloride solution. The mixture was extracted with ethyl acetate, dried over magnesium sulfate, filtered and concentrated in vacuo. The crude yellow oil was purified by flash column chromatography (ISCO RediSep column, 0 to 15% ethyl acetate in hexanes) to afford the desired product, 2-Acetyl-2,5-dimethyl-hex-4-enoic acid ethyl ester (3.45 g, 78%) as an oil. 1H NMR (400 MHz, CDCl3) δ: 1.26 (3H, t, J=7.3 Hz), 1.31 (3H, s), 1.61 (3H, s), 1.69 (3H, s), 2.14 (3H, s), 2.49 (1H, dd, J1=14.8 Hz, J2=7.7 Hz), 2.58 (1H, dd, J1=14.9 Hz, J2=7.5 Hz), 4.18 (2H, q, J=7.3 Hz), 4.92-4.96 (1H, m).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
3.73 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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